Ethyl 4-oxo-5-pivalamido-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the dihydrothieno[3,4-d]pyridazine ring could potentially be formed through a cyclization reaction, while the pivalamido and carboxylate groups could be introduced through amide coupling and esterification reactions, respectively .Molecular Structure Analysis
The molecular structure of this compound, as determined by techniques such as X-ray crystallography or NMR spectroscopy, would reveal the spatial arrangement of its atoms and the lengths and angles of its chemical bonds .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the ester could undergo hydrolysis or transesterification reactions, the amide could participate in acylation or deacylation reactions, and the heterocyclic ring could be involved in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure and functional groups .Scientific Research Applications
Synthesis and Reactivity in Heterocyclic Compound Development
Studies on heterocyclic compounds containing thieno[3,4-d]pyridazine moiety or related structures have been conducted to explore their synthesis, reactivity, and potential applications. For instance, Radwan (2000) investigated the synthesis and reactions of new heterocyclic compounds containing the thieno[2,3-c]pyridazine moiety, focusing on developing new derivatives through various chemical reactions (Radwan, 2000). Similarly, the synthesis and antimicrobial evaluation of new pyrimidine derivatives have been reported, underscoring the utility of related compounds in the synthesis of biologically active molecules (Farag, Kheder, & Mabkhot, 2008).
Applications in Drug Discovery and Development
The exploration of heterocyclic compounds extends to their potential in drug discovery, where their structural diversity and complexity offer unique pharmacological properties. The research by Awad et al. (1991) on the synthesis of novel heterocyclo-thieno[2,3-b]quinoline derivatives illustrates the potential of such compounds in medicinal chemistry (Awad, Abdel-rahman, & Bakhite, 1991).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 5-(2,2-dimethylpropanoylamino)-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c1-6-28-19(26)16-14-11-29-17(22-20(27)21(3,4)5)15(14)18(25)24(23-16)13-9-7-12(2)8-10-13/h7-11H,6H2,1-5H3,(H,22,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APZZLWFZPHJXNT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C(C)(C)C)C3=CC=C(C=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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